molecular formula C14H12N2O4S2 B182893 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene CAS No. 71532-93-9

1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene

Cat. No. B182893
CAS RN: 71532-93-9
M. Wt: 336.4 g/mol
InChI Key: VKPWHSPOXMGOCD-UHFFFAOYSA-N
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Description

1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is a compound that belongs to the family of nitrobenzenes. It is a yellow crystalline solid that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene is not fully understood. However, it is believed to act by inhibiting the growth of bacterial cells through the disruption of cell membrane integrity. It is also thought to interact with thiols through a nucleophilic substitution reaction, leading to the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been shown to exhibit antimicrobial activity against various bacterial strains. It has also been investigated for its potential as a fluorescent probe for the detection of thiols. However, its biochemical and physiological effects on living organisms are not well understood.

Advantages and Limitations for Lab Experiments

1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for the detection of thiols. Another advantage is its antimicrobial activity against various bacterial strains. However, one limitation is its potential toxicity towards living organisms, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene. One direction is the investigation of its mechanism of action and its biochemical and physiological effects on living organisms. Another direction is the development of new synthetic methods for the preparation of this compound. Additionally, its potential applications as a fluorescent probe for the detection of thiols and as an antimicrobial agent could be further explored. Finally, the development of new derivatives of this compound with improved properties could also be investigated.

Synthesis Methods

The synthesis of 1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene involves the reaction of 1,4-dibromobenzene with 2-(4-nitrophenylthio)ethanethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at elevated temperature, and the product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been investigated for its potential as a fluorescent probe for the detection of thiols.

properties

CAS RN

71532-93-9

Product Name

1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)sulfanylethylsulfanyl]benzene

InChI

InChI=1S/C14H12N2O4S2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2

InChI Key

VKPWHSPOXMGOCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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